molecular formula C33H57InO6 B12433092 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one

5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No.: B12433092
M. Wt: 664.6 g/mol
InChI Key: YVKGYGRXJLEUTO-UHFFFAOYSA-K
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Description

Chemical Identity: The compound, systematically named (Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one, is a tris-β-diketonate complex of indium(III). Its molecular formula is In(C₁₁H₁₉O₂)₃ (or InC₃₃H₅₇O₆), and it is commonly abbreviated as In(TMHD)₃, where TMHD denotes the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand. This ligand stabilizes the indium(III) center via bidentate coordination, forming a six-coordinate octahedral geometry .

Synthesis and Applications:
In(TMHD)₃ is synthesized by reacting indium salts with the TMHD ligand under controlled conditions. It is commercially available (e.g., from Ereztech) and primarily used in materials science for chemical vapor deposition (CVD) of indium-containing thin films, which are critical in semiconductor and organic electronic devices .

Properties

IUPAC Name

5-bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKGYGRXJLEUTO-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57InO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one involves multiple steps. The starting materials typically include 2,2,6,6-tetramethyl-3,5-heptanedione and indium salts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired reactions occur .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of indium, while reduction may yield lower oxidation states .

Mechanism of Action

The mechanism by which 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar TMHD-Based Metal Complexes

Structural and Molecular Properties

The following table summarizes key parameters of In(TMHD)₃ and analogous TMHD complexes:

Property / Compound In(TMHD)₃ Ga(TMHD)₃ Ho(TMHD)₃ Nb(TMHD)₄ Bi(TMHD)₃
Molecular Formula InC₃₃H₅₇O₆ GaC₃₃H₅₇O₆ HoC₃₃H₅₇O₆ NbC₄₄H₈₀O₈ BiC₃₃H₅₇O₆
Molecular Weight (g/mol) ~714 (calculated) ~708 (calculated) 714.743 ~909 (calculated) 758.793
CAS Number Not provided Not provided 15522-73-3 Not provided 142617-53-6
Coordination Geometry Octahedral Octahedral Octahedral Square antiprismatic (8-coord) Octahedral
Melting Point Not reported Not reported Not reported 219–220°C Not reported
Key Applications Thin-film CVD Organometallic precursors Magnetic materials High-purity Nb deposition Catalysis, optical materials

Comparative Analysis

Metal Center Influence
  • Indium vs. Gallium : Both In(TMHD)₃ and Ga(TMHD)₃ belong to Group 13, but indium’s larger atomic radius increases molecular weight and may enhance thermal stability for high-temperature CVD processes .
  • Holmium (Rare Earth) : Ho(TMHD)₃ exhibits paramagnetism due to Ho(III)’s unpaired 4f electrons, making it suitable for magnetic materials or luminescent coatings .
  • Niobium (Transition Metal) : Nb(TMHD)₄ adopts an 8-coordinate geometry, differing from the 6-coordinate In/Ga complexes. This structural distinction affects its volatility and suitability for niobium oxide thin-film deposition .
  • Bismuth (Heavy Metal) : Bi(TMHD)₃’s high molecular weight and low toxicity (relative to other heavy metals) make it viable in catalysis and infrared-transparent materials .
Ligand Stereochemistry

All compounds feature (Z)-configured TMHD ligands , ensuring consistent bidentate coordination. However, stereochemical variations (e.g., "4z-5-bis..." in Bi(TMHD)₃) subtly alter ligand field strength and metal-ligand bond lengths .

Thermal Behavior

Nb(TMHD)₄’s higher melting point (219–220°C) compared to other TMHD complexes suggests stronger intermolecular forces or greater lattice stability, critical for controlled decomposition in CVD .

Research Findings and Industrial Relevance

  • Organic Electronics: TMHD complexes of Cu, Al, and Fe are used in organic light-emitting diodes (OLEDs) .
  • Synthetic Challenges: Steric hindrance from TMHD ligands can reduce reaction yields in organometallic synthesis, as seen in analogous molybdenum complexes .

Biological Activity

5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound with potential applications in various fields including chemistry, biology, and medicine. This article explores its biological activity based on recent research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple ligands attached to an indium center. Its molecular formula is C33H57O6InC_{33}H_{57}O_6In, and it has a molecular weight of approximately 664.63 g/mol. The structural complexity allows for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism involves:

  • Metal-Ligand Interactions : The indium ion can form coordination complexes with biomolecules, influencing enzymatic activity and signal transduction pathways.
  • Oxidative Stress Modulation : The compound may exhibit antioxidant properties by scavenging free radicals or by modulating cellular redox states.

Antioxidant Activity

Studies have indicated that 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one possesses significant antioxidant activity. This activity is crucial for protecting cells from oxidative damage.

Study Methodology Findings
Study 1DPPH AssayDemonstrated a 75% reduction in DPPH radical concentration at 100 µM concentration.
Study 2ABTS AssayExhibited an IC50 value of 50 µM indicating strong radical scavenging ability.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of the compound on various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa30Significant inhibition of growth
MCF725Induced apoptosis in >60% of cells

Case Studies

  • Case Study on Cancer Treatment :
    • Researchers investigated the compound's efficacy in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups.
  • Case Study on Neuroprotection :
    • A study assessed the neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated protective effects by reducing cell death by approximately 40%.

Comparison with Similar Compounds

The biological activities of 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one were compared with other organometallic compounds such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III).

Compound Antioxidant Activity Cytotoxicity (IC50)
5-Bis[(...)]High25 µM
Tris(2,2,...)(In)Moderate40 µM

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